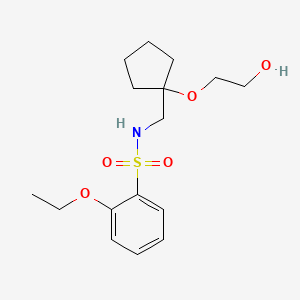
2-ethoxy-N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-ethoxy-N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)benzenesulfonamide is a useful research compound. Its molecular formula is C16H25NO5S and its molecular weight is 343.44. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
2-ethoxy-N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)benzenesulfonamide is a compound that has garnered attention for its potential biological activities, particularly in the realms of anti-inflammatory and cytotoxic effects. This article provides a comprehensive overview of its biological activity, including relevant research findings, case studies, and data tables that summarize its effects.
Chemical Structure and Properties
The compound's molecular formula is C16H25N1O4S, with a molecular weight of approximately 341.45 g/mol. The structure features a benzenesulfonamide moiety, which is known for its diverse biological properties.
1. Anti-inflammatory Activity
Research has indicated that compounds containing the sulfonamide group exhibit significant anti-inflammatory properties. In particular, studies have shown that derivatives similar to this compound can inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response.
- In vitro COX-1/COX-2 Inhibition:
2. Cytotoxic Effects
The cytotoxic potential of this compound has been evaluated against various cancer cell lines, revealing moderate activity.
- In vitro Cytotoxicity Testing:
Case Studies and Experimental Evidence
A significant body of research has focused on evaluating the anti-inflammatory and cytotoxic properties of sulfonamide derivatives. Below are key findings from various studies:
Structure-Activity Relationship (SAR)
The structure-activity relationship of sulfonamide derivatives indicates that modifications on the benzenesulfonamide core can significantly influence their biological activities. For instance:
- Electronic Substituents: The presence of electron-withdrawing groups can enhance anti-inflammatory activity.
- Alkyl Group Modifications: Alterations in alkyl substituents have been shown to affect both COX inhibition and cytotoxicity, suggesting that careful design of these compounds could optimize their therapeutic potential .
Propiedades
IUPAC Name |
2-ethoxy-N-[[1-(2-hydroxyethoxy)cyclopentyl]methyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO5S/c1-2-21-14-7-3-4-8-15(14)23(19,20)17-13-16(22-12-11-18)9-5-6-10-16/h3-4,7-8,17-18H,2,5-6,9-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRUQDSNFZRWMIU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1S(=O)(=O)NCC2(CCCC2)OCCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














